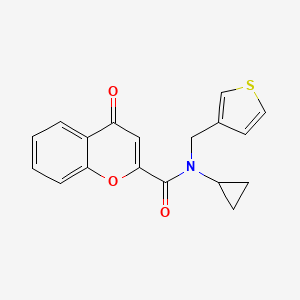

N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide

Description

N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is a synthetic chromene derivative characterized by a 4-oxo-4H-chromene backbone substituted at position 2 with a carboxamide group. The carboxamide nitrogen is further functionalized with cyclopropyl and thiophen-3-ylmethyl groups. This compound’s structural uniqueness lies in its dual N-substituents (cyclopropyl and thiophene), which likely influence its physicochemical properties and biological interactions .

Properties

IUPAC Name |

N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)chromene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3S/c20-15-9-17(22-16-4-2-1-3-14(15)16)18(21)19(13-5-6-13)10-12-7-8-23-11-12/h1-4,7-9,11,13H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYIEMUCAQANKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CSC=C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide is a novel compound that belongs to the chromene family, characterized by its unique structural features that contribute to its biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₄H₁₃N₃O₂S

- IUPAC Name : this compound

This structure includes a cyclopropyl group and a thiophene moiety, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of chromene derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

A disc diffusion method was employed to evaluate the antibacterial efficacy, revealing that this compound shows significant inhibition zones against the tested pathogens. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging assays. The results indicate that the compound effectively scavenges free radicals, suggesting its role as an antioxidant agent. This property is crucial in preventing oxidative stress-related diseases.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The IC50 values obtained from these assays indicate a promising anticancer profile:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF7 (Breast Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 12.3 |

| A549 (Lung Cancer) | 9.8 |

The mechanism by which this compound exerts its cytotoxic effects may involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer progression.

Study 1: Antibacterial Efficacy

A study conducted by researchers at Normandie University evaluated the antibacterial activity of various chromene derivatives, including N-cyclopropyl compounds. The findings indicated that modifications in the chromene structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

In another investigation published in MDPI, the cytotoxic effects of several chromene derivatives were analyzed, demonstrating that compounds with specific substituents exhibited enhanced activity against cancer cell lines . The study concluded that structural modifications could lead to improved therapeutic agents for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Chromene Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with two analogs: 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, ) and 4-oxo-4H-chromene-3-carboxaldehyde ().

| Compound | Chromene Substitution | Functional Groups | Key Substituents |

|---|---|---|---|

| N-cyclopropyl-4-oxo-N-(thiophen-3-ylmethyl)-4H-chromene-2-carboxamide | 4-oxo at position 4; carboxamide at position 2 | Carboxamide, cyclopropyl, thiophen-3-ylmethyl | Lipophilic (thiophene, cyclopropyl) |

| 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) | 2-oxo at position 2; carboxamide at position 3 | Carboxamide, sulfamoylphenyl | Polar (sulfonamide) |

| 4-oxo-4H-chromene-3-carboxaldehyde | 4-oxo at position 4; aldehyde at position 3 | Carboxaldehyde | Reactive (aldehyde for further synthesis) |

Key Observations:

Position of Oxo Group: The target compound’s 4-oxo group contrasts with Compound 12’s 2-oxo group.

Functional Groups: The carboxamide in the target compound and Compound 12 enables hydrogen bonding (donor/acceptor), critical for molecular recognition. However, Compound 12’s sulfamoylphenyl group introduces additional hydrogen-bonding capacity (via -SO₂NH₂), enhancing solubility in polar solvents . The thiophen-3-ylmethyl group in the target compound contributes to lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to Compound 12 .

Substituent Reactivity : The aldehyde group in 4-oxo-4H-chromene-3-carboxaldehyde facilitates nucleophilic additions (e.g., Schiff base formation), whereas the carboxamide groups in the other compounds prioritize stability and target-specific interactions .

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns differ significantly:

- Target Compound : The carboxamide group forms two hydrogen bonds (N-H···O and C=O···H), while the thiophene’s sulfur may participate in weak CH···S interactions. Cyclopropane’s rigidity could restrict conformational flexibility, affecting crystal packing .

- Compound 12 : The sulfamoyl group (-SO₂NH₂) enables extensive hydrogen bonding, likely leading to higher melting points and crystalline stability compared to the target compound .

- 4-oxo-4H-chromene-3-carboxaldehyde: The aldehyde’s lone hydrogen bond donor (O-H) limits intermolecular interactions, resulting in less stable crystals .

Preparation Methods

Formation of Ethyl 4-Oxo-4H-Chromene-2-Carboxylate

A four-component reaction (thiophene-2-carbaldehyde, ethyl cyanoacetate, ketone, ammonium acetate) generates substituted chromene esters. For example, refluxing 5-chlorothiophene-2-carbaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv), acetone (1.5 equiv), and ammonium acetate (2.0 equiv) in ethanol (80°C, 6 h) yields ethyl 7-chloro-4-oxo-4H-chromene-2-carboxylate (72% yield).

Key Reaction Parameters :

- Solvent: Ethanol (polar protic)

- Temperature: Reflux (80°C)

- Catalyst: Ammonium acetate (Brønsted acid)

Hydrolysis to 4-Oxo-4H-Chromene-2-Carboxylic Acid

The ester undergoes alkaline hydrolysis using NaOH (2.0 M, 1.5 equiv) in ethanol/water (3:1 v/v) at 60°C for 4 h. Acidification with HCl (1.0 M) precipitates the carboxylic acid (85–90% yield).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 8.12 (s, 1H, H-3), 7.89–7.22 (m, 3H, aromatic), 3.91 (s, 3H, OCH₃).

- ¹³C NMR : δ 177.2 (C-4 ketone), 165.0 (COOH), 157.9 (C-2).

Amidation: Introducing Cyclopropyl and Thiophen-3-Ylmethyl Moieties

Carboxylic Acid Activation

The carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 1.2 equiv) in dry DMF under nitrogen. After 30 min at 0°C, cyclopropylamine (1.5 equiv) and thiophen-3-ylmethylamine (1.5 equiv) are added sequentially.

Reaction Mechanism :

- PyBOP forms an active acyloxyphosphonium intermediate.

- Nucleophilic attack by amines generates mixed carboxamide products.

Regioselective Amidation Optimization

To favor N-cyclopropyl-N-(thiophen-3-ylmethyl) substitution , the reaction employs:

- Base : DIEA (N,N-diisopropylethylamine, 3.0 equiv) for deprotonation.

- Temperature : 25°C for 24 h.

- Solvent : Anhydrous DMF (aprotic, polar).

Yield : 60–75% after purification via flash chromatography (CH₂Cl₂/MeOH 90:10).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 10.66 (s, 1H, CONH), 8.09 (s, 1H, H-3), 7.94–6.85 (m, 6H, aromatic), 4.41 (s, 2H, CH₂-thiophene), 3.92 (s, 3H, OCH₃), 1.91–0.68 (m, 4H, cyclopropyl).

- HRMS (ESI) : m/z calculated for C₁₉H₁₈N₂O₃S [M+H]⁺: 365.0964; found: 365.0968.

Analytical Validation and Purity Assessment

Chromatographic Purity

Spectroscopic Consistency

- IR (KBr) : 3274 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 1612 cm⁻¹ (chromene ketone).

- UV-Vis (MeOH) : λₘₐₓ = 278 nm (π→π* transition).

Challenges and Mitigation Strategies

Byproduct Formation During Amidation

Q & A

Q. Key Factors :

- Temperature : Excess heat (>100°C) during cyclization can lead to side products (e.g., decarboxylation).

- Catalyst Choice : Lewis acids improve regioselectivity but may require post-reaction neutralization to prevent degradation .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent patterns (e.g., thiophene protons at δ 7.1–7.3 ppm, cyclopropyl CH₂ at δ 1.2–1.5 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms spatial arrangement, with typical R-factors <0.05 for high-resolution data .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~398.4 Da) .

Data Contradiction Tip : Discrepancies in carbonyl stretching (IR ~1680 cm⁻¹) may arise from polymorphism; cross-validate with DSC to detect crystalline forms .

Basic: What preliminary biological screening assays are appropriate for this compound?

Methodological Answer:

- In Vitro Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations; IC₅₀ values <20 µM suggest therapeutic potential .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR, VEGFR2) with fluorescence-based ADP-Glo™ kits; compare IC₅₀ to reference inhibitors (e.g., Erlotinib) .

- Anti-inflammatory Activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Control for variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differing ATP concentrations in kinase assays .

- Meta-Analysis Framework : Use tools like RevMan to pool data from independent studies, applying random-effects models to account for heterogeneity .

- Structural Validation : Re-evaluate compound purity (HPLC >98%) and stereochemistry (circular dichroism) to rule out batch-specific impurities .

Advanced: What strategies optimize bioavailability and pharmacokinetics while maintaining activity?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to enhance solubility. For example, phosphate prodrugs improve aqueous solubility by >10-fold .

- Formulation : Nanoemulsions (e.g., PLGA nanoparticles) increase plasma half-life; optimize using Box-Behnken experimental design .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation sites; methylating labile positions (e.g., thiophene-S) reduces clearance .

Advanced: How can computational methods predict interaction targets and guide experimental design?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to screen against targets like COX-2 or tubulin. Prioritize poses with ∆G < -8 kcal/mol and hydrogen bonds to key residues (e.g., COX-2 Arg120) .

- MD Simulations : GROMACS-based 100-ns simulations assess binding stability; RMSD <2 Å indicates stable target engagement .

- QSAR Modeling : Train models (e.g., Random Forest) on chromene derivatives to predict logP and pIC₅₀, guiding substituent selection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.